molecular formula C13H11N3O5 B606524 1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy- CAS No. 1547162-41-3

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-

Cat. No. B606524
M. Wt: 289.25
InChI Key: MVWWLCCKVBTYTD-UHFFFAOYSA-N
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Description

CC-17368 is a bio-active chemical.

Scientific Research Applications

Synthesis and Derivative Development

  • Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : New synthesis methods have been developed for these derivatives, crucial in pharmaceutical and chemical research. These compounds are synthesized starting from 3-sulfolene and involve epoxidation and nucleophile-based reactions (Tan et al., 2016).

  • N-Aminoimides Synthesis : Two novel N-aminoimides derived from 1H-isoindole-1,3(2H)dione have been synthesized, offering potential applications in molecular and crystallography studies (Struga et al., 2007).

  • C-Methylthalidomide Enantiomers : Enantiomers of configurationally stable C-methyl derivative of thalidomide, based on 1H-isoindole-1,3(2H)-dione, were synthesized, significant for chiral pharmaceutical research (Blaschke & Graute, 1987).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Certain derivatives of 1H-isoindole-1,3(2H)-dione show significant antimicrobial properties, making them candidates for drug development (Salvi et al., 2007).

  • Anticancer Activity : Isoindole-1,3(2H)-dione derivatives have demonstrated cytotoxic effects on various cancer cells. The substituents attached to these compounds significantly influence their anticancer activities (Tan et al., 2020).

Chemical and Pharmaceutical Properties

  • Phthalimide Derivatives : New derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their cyclooxygenase inhibitory activity, showcasing potential in pharmaceutical research (Szkatuła et al., 2021).

  • Photoluminescent Properties : Amino-phthalimide derivatives of 1H-isoindole-1,3(2H)-dione exhibit high fluorescence, suggesting applications in materials science and bioimaging (Tan et al., 2014).

  • Serotonin Receptor and Phosphodiesterase 10A Inhibition : Derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione show promise as potential antipsychotics, having affinity for serotonin receptors and inhibiting phosphodiesterase 10A (Czopek et al., 2020).

Structural and Molecular Studies

  • Vibrational Properties and X-ray Diffraction : Research has focused on the structural and conformational properties of 1H-Isoindole-1,3(2H)-dione derivatives, crucial for understanding their chemical behavior (Torrico-Vallejos et al., 2010).

  • Mesophase Characterization of Schiff Bases : Isoindoline-1,3-dione based mesogenic Schiff bases have been studied for their molecular structures and thermal behavior, indicating potential in material science and liquid crystal technology (Dubey et al., 2018).

properties

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c14-10-7(17)3-1-5-9(10)13(21)16(12(5)20)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWLCCKVBTYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-

CAS RN

1547162-41-3
Record name CC-17368
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-17368
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JD83JK9RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-Aminopiperidine-2,6-dione hydrochloride (9.58 g, 58.4 mmol) was dissolved in triethylamine (TEA) (14.7 g) and the mixture was stirred at room temperature for 4 hrs. HOAc (150 mL) and 3-amino-4-hydroxyphthalic acid C1-5 (9.6 g, 48.7 mmol) were added. The mixture was stirred at 120° C. for 20 mins. TEA was added until the white solid was dissolved completely. The mixture was stirred at 120° C. for 2 hrs. After cooling, the solution was extracted with ethyl acetate (500 mL×4). The combined organic layers were dried over Na2SO4, filtered, and concentrated to a dark solid. The dark solid was washed with EA (300 mL) and dried to give compound 1 as a dark solid (7.2 g, yield: 51%). 1H NMR (DMSO-d6, 400 MHz) δ: 11.05 (s, 1H), 10.82 (s, 1H), 6.98 (d, J=8 Hz, 1H), 6.92 (d, J=7.6 Hz, 1H), 5.95 (s, 2H), 5.03-4.98 (m, 1H), 2.91-2.83 (m, 1H), 2.60-2.44 (m, 2H), 2.01-1.98 (m, 1H); MS (ESI+): m/z 290 (M+1); Elem. Anal. Calcd. for C13H11N3O5: C, 53.98; H, 3.83; N, 14.53. Found: C, 53.67; H, 3.80; N, 14.44.
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
solvent
Reaction Step One
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Quantity
150 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Yield
51%

Synthesis routes and methods II

Procedure details

reacting 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride, or an enantiomer or a mixture of enantiomers thereof; to form 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-
Reactant of Route 3
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1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-
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1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-
Reactant of Route 5
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-
Reactant of Route 6
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-

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